molecular formula C22H23N3O3S2 B6555840 N-(4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide CAS No. 1040653-51-7

N-(4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

Cat. No.: B6555840
CAS No.: 1040653-51-7
M. Wt: 441.6 g/mol
InChI Key: NZPFCWDUEARXKR-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .


Molecular Structure Analysis

The compound contains a thiophene ring, a sulfonamide group, and a phenylpiperazine moiety. These functional groups could potentially allow for a variety of intermolecular interactions such as hydrogen bonding, pi stacking, and dipole-dipole interactions .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many sulfonamides act as inhibitors of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. This includes wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The future research directions would depend on the biological activity of the compound. If it shows promising activity in preliminary studies, it could be further optimized through medicinal chemistry techniques to improve its potency, selectivity, and pharmacokinetic properties .

Properties

IUPAC Name

N-(4-methylphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-17-7-9-18(10-8-17)23-22(26)21-20(11-16-29-21)30(27,28)25-14-12-24(13-15-25)19-5-3-2-4-6-19/h2-11,16H,12-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPFCWDUEARXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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